Phosphine, cyano-ethyl-phenyl-
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Overview
Description
Phosphine, cyano-ethyl-phenyl-, is an organophosphorus compound characterized by the presence of a phosphine group (PH3) bonded to a phenyl group (C6H5) and a cyano-ethyl group (CH2CH2CN). This compound is part of the broader class of tertiary phosphines, which are widely used in various chemical reactions and industrial applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphine, cyano-ethyl-phenyl-, can be synthesized through several methods. One common approach involves the reaction of phenylphosphine with acrylonitrile under basic conditions. The reaction proceeds via a nucleophilic addition mechanism, where the phosphine group attacks the electrophilic carbon of the acrylonitrile, resulting in the formation of the cyano-ethyl-phenyl-phosphine .
Industrial Production Methods
Industrial production of phosphine, cyano-ethyl-phenyl-, typically involves large-scale reactions using similar synthetic routes. The process may include the use of Grignard reagents or organolithium compounds to facilitate the formation of the desired phosphine compound . The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Phosphine, cyano-ethyl-phenyl-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides, which are useful intermediates in organic synthesis.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphine group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, cyano-ethyl-phenyl-amine, and substituted phosphine derivatives .
Scientific Research Applications
Phosphine, cyano-ethyl-phenyl-, has several scientific research applications:
Mechanism of Action
The mechanism of action of phosphine, cyano-ethyl-phenyl-, involves its interaction with molecular targets through its phosphine group. The compound can act as a nucleophile, attacking electrophilic centers in various substrates. This reactivity is facilitated by the electron-donating properties of the phosphine group, which enhances its nucleophilicity . The molecular pathways involved include the formation of phosphine oxides and other derivatives through oxidation and substitution reactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to phosphine, cyano-ethyl-phenyl-, include:
Phenylphosphine: Lacks the cyano-ethyl group and has different reactivity and applications.
Diphenylphosphine: Contains two phenyl groups and exhibits different chemical properties.
Triphenylphosphine: Contains three phenyl groups and is widely used as a ligand in catalysis.
Uniqueness
Phosphine, cyano-ethyl-phenyl-, is unique due to the presence of the cyano-ethyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and research areas where other phosphines may not be as effective .
Properties
CAS No. |
74626-63-4 |
---|---|
Molecular Formula |
C9H10NP |
Molecular Weight |
163.16 g/mol |
IUPAC Name |
[ethyl(phenyl)phosphanyl]formonitrile |
InChI |
InChI=1S/C9H10NP/c1-2-11(8-10)9-6-4-3-5-7-9/h3-7H,2H2,1H3 |
InChI Key |
PZGJGZDGAGWIJW-UHFFFAOYSA-N |
Canonical SMILES |
CCP(C#N)C1=CC=CC=C1 |
Origin of Product |
United States |
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